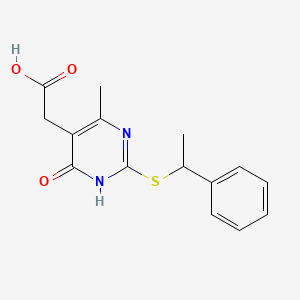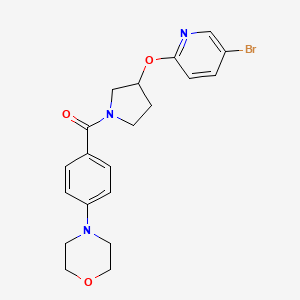
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a pyrrolidinyl group, and a morpholinophenyl group. It is part of the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc., Kenilworth, NJ, U.S., which contains 18 drug-like molecules representative of those encountered in complex synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The empirical formula is not directly provided in the search results, but related compounds such as5-bromo-2-(pyrrolidin-1-yl)pyridine have an empirical formula of C9H11BrN2 .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Anticonvulsant Agents : The compound has been used in the synthesis of derivatives with anticonvulsant activities, as observed in the maximal electroshock (MES) test. For instance, a related compound showed high potency and a protective index significantly higher than the reference drug phenytoin, indicating its potential as an anticonvulsant agent (Malik & Khan, 2014).
Antimicrobial Activities : Organotin(IV) complexes of derivatives of this compound have demonstrated antimicrobial activities against various bacterial and fungal species. This suggests potential applications in drug development for treating bacterial and fungal infections (Singh, Singh, & Bhanuka, 2016).
Anticancer Research : Derivatives of the compound have been synthesized and evaluated for antiproliferative activity. These derivatives are important intermediates in the synthesis of small molecule inhibitors, playing a crucial role in anticancer studies (Wang et al., 2016).
Chemical Interaction Studies
Molecular Structure Analysis : Studies involving the synthesis of related compounds and their structural analysis through spectroscopic methods and X-ray diffraction have provided insights into the molecular structures and interactions of these compounds. This aids in understanding their chemical behavior and potential applications (Prasad et al., 2018).
Molecular Docking and Hirshfeld Surface Analysis : The compound and its derivatives have been studied for their interactions with other molecules, using techniques like molecular docking and Hirshfeld surface analysis. This research contributes to the understanding of how these compounds interact at the molecular level, which is crucial for drug design and development (Lakshminarayana et al., 2018).
Propriétés
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVZDVONGLADOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)
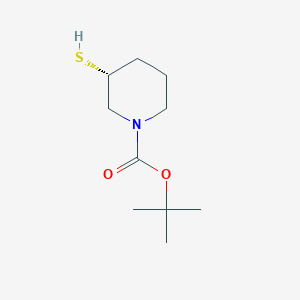
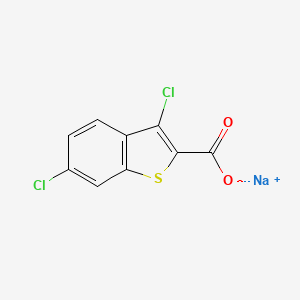
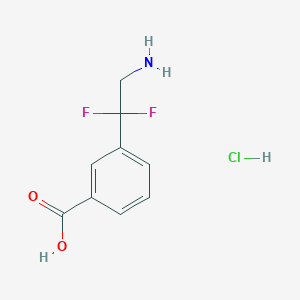
![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)
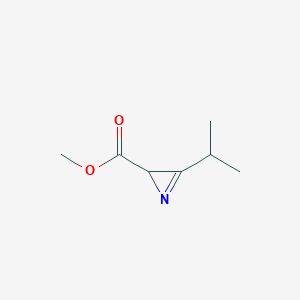

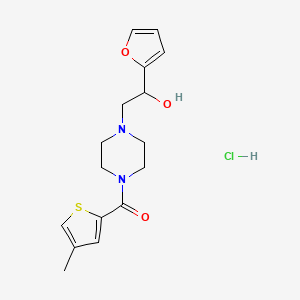
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
